molecular formula C14H11F2NO B11086813 6-fluoro-3-(2-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine

6-fluoro-3-(2-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11086813
M. Wt: 247.24 g/mol
InChI Key: XCXKOULYMPFESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-3-(2-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine is a fluorinated benzoxazine derivative. Benzoxazines are a class of heterocyclic compounds that contain both nitrogen and oxygen in their ring structure. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(2-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of 2-fluoroaniline with 2-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the benzoxazine ring. Common catalysts used in this reaction include Lewis acids such as boron trifluoride etherate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(2-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted benzoxazine oxides, while reduction can produce fluoro-substituted benzoxazine alcohols.

Scientific Research Applications

6-fluoro-3-(2-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research into its potential as a pharmaceutical agent for treating various diseases is ongoing.

    Industry: It is used in the development of advanced materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(2-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-3-(2-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H11F2NO

Molecular Weight

247.24 g/mol

IUPAC Name

6-fluoro-3-(2-fluorophenyl)-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C14H11F2NO/c15-11-5-6-14-10(7-11)8-17(9-18-14)13-4-2-1-3-12(13)16/h1-7H,8-9H2

InChI Key

XCXKOULYMPFESQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCN1C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.